2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide
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Overview
Description
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is a compound that features a cyclopropyl group, an imidazole ring, and an amide group The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of nitriles with aldehydes and ammonia.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives.
Scientific Research Applications
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and receptors. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is unique due to its specific structural features, including the cyclopropyl group and the dimethyl-substituted imidazole ring. These features may confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-(4,5-dimethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)5-11(13,10(12)16)9-3-4-9/h6,9H,3-5,13H2,1-2H3,(H2,12,16) |
InChI Key |
XWZSFBZMKRWHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C2CC2)(C(=O)N)N)C |
Origin of Product |
United States |
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